Patent

US06849607B2

Procedure details

Galactose-Chlorin conjugate joined with 1,3-cyclohexadiene linkage (10, 3a): To a solution of 40 mg (0.035 mmol) of 9 in 20 ml of dichloromethane, 250 μl of 1M NaOMe in MeOH was added, the reaction mixture was stirred under argon for 1 h. After the standard work-up, the residue was separated by silica plate chromatography, eluting with 8% MeOH/CH2CL2 and the title compound was obtained in 44% yield (15 mg) along with 7 mg (0.009 mmol) of 11 in 25% yield. MS (FAB) found: m/z 980.9 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm) showing a diastereomeric mixture: 9.53 (s, 2H, 2×10-H); 9.15 (s, 2H, 2×5-H); 8.46 (s, 2H, 2×20-H); 7.49 and 7.46 (each s, total 2H, 2×135-H); 6.29 and 6.04 (each s, total 2H, 2×138-H); 5.30 (m, 2H, 2×17-H); 5.14 (m, 2H, 2×133-H); 4.98 (m, 2H, 2×133-H); 4.29 (m, 2H, 2×18-H); 4.18 (m, 2H, 2×Gal-H); 4.04 and 3.99 (each s, total 2H, 2×1310-H); 3.85 (m, 4H, 4×Gal-H); 3.77 (s, 6H, 2×12-CH3); 3.75 (m, 4H, 2×3-CH2CH3); 3.70 (m, 4H, 4×Gal-H); 3.63 (m, 2H, 2×Gal-H); 3.60 (m, 4H, 2×8-CH2CH3); 3.53 (s, 6H, 2×173-CO2CH3); 3.43 and 3.38 (each m, 4H, 4×139-H); 3.35 (m, 2H, 2×1310-H); 3.21 (s, 6H, 2×2-CH3); 3.13 (s, 6H, 2×7-CH3); 2.64 (m, 2H, 2×171-H); 2.61 (s, 6H, 2×137-CO2CH3); 2.33 (m, 4H, 2×171-H and 2×172-H); 2.15 (s, 6H, 2×138-CO2CH3); 1.93 (m, 2H, 2×172-H); 1.74 (d, 6H, 2×18-CH3); 1.68 (t, 6H, 2×3-CH2CH3); 1.65 (t, 6H, 2×8-CH2CH3); 0.17 and −0.12 (each br s, 2H, 4×NH). Mesopurpurin-18-N-1′-(5-methyl-3,4-dicarboxylate methyl ester)phenyl-methyl-imide (11): MS (FAB) found: m/z 801.4 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm): 9.61, 9.20 and 8.50 (each s, 1H, 5-H, 10-H and 20-H); 8.18 and 7.76 (each s, 1H, 2×phenyl-H); 5.70 (m, 2H, J=9.8 Hz, N—CH2); 5.36 (d, J=9.1 Hz, 1H, 17-H); 4.34 (q, J=7.1 Hz, 1H, 18-H); 3.92, 3.87, 3.83, 3.56, 3.25 and 3.19 (each s, 3H, 4×CH3 and 2×CO2CH3); 3.77 and 3.66 (each q, J=8.4 Hz, 2H, 3- and 8-CH2CH3); 2.67 (m, 1H, 1×17CH2CH2CO2CH3); 2.39 (m, 2H, 1×17CH2CH2CO2CH3 and 1×17CH2CH2CO2CH3); 2.37 (s, 3H, phenyl-CH3); 1.99 (m, 1H, 1×17CH2CH2CO2CH3); 1.77 (d, J=7.2 Hz, 3H, 18-CH3); 1.72 and 1.68 (each t, J=8.0 Hz, 3H, 3- and 8-CH2CH3); 0.20 and −0.01 (each br s, 1H, 2N—H).

Name

Galactose Chlorin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

3a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

9

Quantity

40 mg

Type

reactant

Reaction Step Four

Name

NaOMe

Quantity

250 μL

Type

solvent

Reaction Step Four

Name

Name

Yield

44%

Identifiers

|

REACTION_CXSMILES

|

O=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O.[CH2:13]1[C:17]2=[CH:18][C:19]3[NH:23][C:22]([CH:24]=[C:25]4[N:29]=[C:28]([CH:30]=[C:31]5[NH:36][C:34](=[CH:35][C:15](=[N:16]2)[CH2:14]1)[CH:33]=[CH:32]5)[CH:27]=[CH:26]4)=[CH:21][CH:20]=3.C1CCC=CC=1>ClCCl.C[O-].[Na+].CO>[CH2:21]1[C:22]2=[CH:24][C:25]3[NH:29][C:28]([CH:30]=[C:31]4[N:36]=[C:34]([CH:35]=[C:15]5[NH:16][C:17](=[CH:18][C:19](=[N:23]2)[CH2:20]1)[CH:13]=[CH:14]5)[CH:33]=[CH:32]4)=[CH:27][CH:26]=3 |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

Galactose Chlorin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

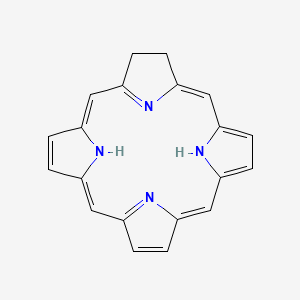

O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO.C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CCC1

|

Step Three

[Compound]

|

Name

|

3a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

9

|

|

Quantity

|

40 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

NaOMe

|

|

Quantity

|

250 μL

|

|

Type

|

solvent

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred under argon for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the standard work-up, the residue was separated by silica plate chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 8% MeOH/CH2CL2

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.009 mmol | |

| AMOUNT: MASS | 7 mg | |

| YIELD: PERCENTYIELD | 44% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |